molecular formula C19H20BrN3O4 B443599 [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Katalognummer: B443599
Molekulargewicht: 434.3g/mol
InChI-Schlüssel: GUPMKIOWUHBUFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzyl, is brominated using bromine or a brominating agent to introduce the bromo group at the 3-position.

    Piperazine Coupling: The brominated intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.

    Nitrobenzoylation: Finally, the piperazine derivative is acylated with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated reactors.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-Bromo-4-methoxybenzoic acid.

    Reduction: 1-(3-Bromo-4-methoxybenzyl)-4-(4-aminobenzoyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Bromo-4-methoxybenzyl)-4-(4-aminobenzoyl)piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(3-Bromo-4-methoxybenzyl)-4-(4-chlorobenzoyl)piperazine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE is unique due to the presence of both a bromo and a nitro group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

Eigenschaften

Molekularformel

C19H20BrN3O4

Molekulargewicht

434.3g/mol

IUPAC-Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H20BrN3O4/c1-27-18-7-2-14(12-17(18)20)13-21-8-10-22(11-9-21)19(24)15-3-5-16(6-4-15)23(25)26/h2-7,12H,8-11,13H2,1H3

InChI-Schlüssel

GUPMKIOWUHBUFD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.